N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
CAS No.: 934705-43-8
Cat. No.: VC8032156
Molecular Formula: C28H22NO2P
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934705-43-8 |
|---|---|
| Molecular Formula | C28H22NO2P |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
| Standard InChI | InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3/t19-/m1/s1 |
| Standard InChI Key | OXUOPBPAVLQNGC-LJQANCHMSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
| SMILES | CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
| Canonical SMILES | CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Introduction
N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound belonging to the class of phosphorous-containing organic molecules. This compound features a unique polycyclic structure, incorporating multiple functional groups that contribute to its potential applications in medicinal chemistry and materials science.
Synthesis and Characterization
The synthesis of compounds within this class often involves multiple steps, including the formation of the polycyclic backbone and the introduction of specific functional groups. While detailed synthesis protocols for this exact compound are not readily available, related compounds are synthesized through methods involving the assembly of the pentacyclic structure followed by the attachment of the phenylethyl group. Characterization typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Related Compounds
Several related compounds have been studied and documented, including:
-
[(S)-N-(1-Phenylethyl)dinaphtho2,1-d:1',2'-f] dioxaphosphepin-4-amine: This compound has a similar structure but with a dinaphtho backbone instead of the pentacyclic tricosa framework .
-
10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine: This compound includes additional methyl groups and a second phenylethyl group, enhancing its structural complexity.
-
[R-N-Methyl-N-[(1R)-1-phenylethyl]-Dinaphtho2,1-d:1',2'-f] dioxaphosphepin-4-amine: Features a methyl group attached to the nitrogen, altering its chemical properties .
These related compounds provide insights into the structural diversity and potential applications of phosphorous-containing organic molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume